molecular formula C11H6ClFN2O2 B1472235 3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid CAS No. 1258634-03-5

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid

Cat. No. B1472235
CAS RN: 1258634-03-5
M. Wt: 252.63 g/mol
InChI Key: RDUYCXRBDRKGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid (3CPFPCA) is a chemical compound that has been extensively studied for its unique properties and potential applications. 3CPFPCA is a heterocyclic compound containing a pyridazine ring and a carboxylic acid group. It is a colorless solid that is soluble in water and other polar solvents. 3CPFPCA has been studied for its potential use in various fields, including synthesis, drug design, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of heterocyclic compounds, including pyridazine analogs, has shown significant importance in medicinal chemistry. One study detailed the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its structural analysis through spectroscopic techniques and X-ray diffraction, highlighting its potential pharmaceutical importance (Sallam et al., 2021).

Potential Biological Activities

  • Pyridazinones are recognized for their broad spectrum of biological activities. Research on new derivatives of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one showed promising anticancer, antiangiogenic, and antioxidant activities. Specific compounds exhibited inhibitory effects comparable to standard treatments, highlighting their therapeutic potential (Kamble et al., 2015).
  • Another study focused on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, further emphasizing the role of chloro-fluorophenyl pyridazine derivatives in the development of new therapeutic agents (Zhang et al., 2019).

Herbicidal Activities

  • The herbicidal activities of 4-(3-trifluoromethylphenyl)pyridazine derivatives were investigated, demonstrating significant bleaching and herbicidal effects against various plants. This research underlines the potential application of pyridazine derivatives in agricultural sciences (Xu et al., 2008).

properties

IUPAC Name

3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O2/c12-10-8(11(16)17)5-9(14-15-10)6-2-1-3-7(13)4-6/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUYCXRBDRKGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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